1-Butyl-4-methylpyridinium chloride

Description

Properties

IUPAC Name |

1-butyl-4-methylpyridin-1-ium;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N.ClH/c1-3-4-7-11-8-5-10(2)6-9-11;/h5-6,8-9H,3-4,7H2,1-2H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTSDTJNDMGOTFN-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[N+]1=CC=C(C=C1)C.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3049205 | |

| Record name | 1-Butyl-4-methylpyridinium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3049205 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

112400-86-9 | |

| Record name | N-Butyl-4-methylpyridinium chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0112400869 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Butyl-4-methylpyridinium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3049205 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Butyl-4-methylpyridinium Chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-BUTYL-4-METHYLPYRIDINIUM CHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V4ZM1NC0YI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Technical Guide to the Physicochemical Properties of 1-Butyl-4-methylpyridinium Chloride ([B4MPy]Cl)

Introduction

In the rapidly advancing field of ionic liquids (ILs), pyridinium-based salts represent a significant class of materials with tunable properties for a diverse range of applications, from electrochemical systems to catalysis.[1][2] Among these, 1-Butyl-4-methylpyridinium chloride, often abbreviated as [B4MPy]Cl, is a noteworthy example. Its structure, comprising a pyridinium cation with a butyl group on the nitrogen and a methyl group at the 4-position, paired with a simple chloride anion, imparts a unique set of characteristics.

This technical guide serves as a comprehensive resource for researchers, chemists, and drug development professionals. It moves beyond a simple cataloging of data to provide an in-depth analysis of the core physicochemical properties of [B4MPy]Cl. We will explore the causality behind its behavior and detail the rigorous experimental methodologies required for its characterization, ensuring a foundation of scientific integrity and practical insight for its application in advanced research.

Chemical Identity and Synthesis

A precise understanding of a compound's identity is the bedrock of all subsequent research. The fundamental identifiers for this compound are summarized below.

| Property | Value | Reference |

| CAS Number | 112400-86-9 | [3][4][5] |

| Molecular Formula | C₁₀H₁₆ClN | [4][6][7] |

| Molecular Weight | 185.69 g/mol | [1][5][6] |

| Common Synonyms | N-Butyl-4-methylpyridinium chloride, 1-Butyl-4-picolinium chloride | [5][7] |

| InChI Key | YTSDTJNDMGOTFN-UHFFFAOYSA-M | [4][7] |

Molecular Structure

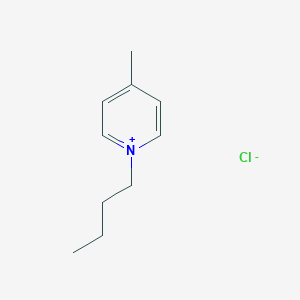

The arrangement of atoms in the [B4MPy]⁺ cation dictates its interaction with the Cl⁻ anion and surrounding molecules, fundamentally influencing its bulk properties. The delocalized positive charge on the pyridinium ring and the steric and electronic effects of the alkyl substituents are key features.

Caption: Chemical Structure of this compound.

Synthesis Pathway

From a practical standpoint, [B4MPy]Cl is typically synthesized via a direct quaternization reaction. This involves the nucleophilic attack of the nitrogen atom in 4-methylpyridine (γ-picoline) on an alkyl halide, such as 1-chlorobutane. The reaction is a classic Menschutkin reaction.

Caption: General synthesis pathway for [B4MPy]Cl.

The choice of solvent and reaction conditions is critical for achieving high yield and purity. Ethyl acetate is often used, and the reaction is typically conducted under reflux.[8] After the reaction, the resulting ionic liquid, which may crystallize upon cooling, is purified to remove unreacted starting materials and solvent.

Core Physicochemical Properties

The utility of [B4MPy]Cl is defined by its physical and chemical characteristics. This section details its key properties, providing context for their measurement and relevance.

Physical State and Solubility

-

Appearance: At room temperature, [B4MPy]Cl is a solid, described as a white to light yellow or even light orange crystalline powder.[1][6][9] The color can be an indicator of purity, with purer samples tending to be whiter.

-

Solubility: It is reported to be soluble in water.[6][9] Its solubility in organic solvents is also noted, a characteristic that is crucial for its use in various reaction media.[6] The presence of the butyl chain provides some nonpolar character, while the charged pyridinium head group ensures interaction with polar solvents.

Thermal Properties

The thermal behavior of an ionic liquid is paramount, dictating its operational temperature range and stability in applications like high-temperature synthesis or as an electrolyte.[10][11]

-

Melting Point (Tₘ): [B4MPy]Cl has a relatively high melting point for an ionic liquid, with a reported range of 155-162 °C .[1] This indicates strong intermolecular forces and significant crystal lattice energy. This property is typically determined using Differential Scanning Calorimetry (DSC), which measures the heat flow into a sample as a function of temperature.[12]

-

Thermal Stability: Ionic liquids are known for their excellent thermal stability.[1] The decomposition temperature is a critical parameter, especially for high-temperature applications. This is determined by Thermogravimetric Analysis (TGA), which monitors the mass of a sample as it is heated.[13][14] The onset temperature of decomposition for pyridinium ILs is heavily influenced by the nature of the anion.[15]

Transport Properties (Density and Viscosity)

While specific data for the chloride salt are scarce, the principles of measurement are universal for ionic liquids. Density and viscosity are critical for applications involving fluid dynamics, such as in electrolytes or as solvents for chemical processes.[16]

-

Density: Typically measured with a vibration-tube densimeter, density is a fundamental property needed for calculating molar concentrations and understanding molecular packing. For similar ionic liquids, density shows a near-linear decrease with increasing temperature.[17]

-

Viscosity: Measured with a rotational viscometer, viscosity reflects the internal resistance to flow. The viscosity of ionic liquids is highly dependent on temperature and the structure of the ions, particularly the length of the alkyl chain and the nature of the anion.[18]

Electrochemical Properties

The ionic nature of [B4MPy]Cl makes it a candidate for electrochemical applications, such as an electrolyte in batteries or supercapacitors.[1][2]

-

Ionic Conductivity: As a salt, it conducts electricity in the molten state or when dissolved in a suitable solvent. Conductivity is a measure of the mobility of the [B4MPy]⁺ and Cl⁻ ions under an electric field.

Experimental Methodologies

To ensure scientific rigor, the characterization of [B4MPy]Cl must follow validated protocols. The following outlines the standard workflow and specific methodologies.

Caption: A logical workflow for the synthesis and characterization of [B4MPy]Cl.

Protocol 4.1: Synthesis of this compound

-

Rationale: This protocol is based on the standard quaternization of pyridines, optimized for safety and yield.[8]

-

Preparation: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine 4-methylpyridine (1.0 eq) and 1-chlorobutane (1.0-1.1 eq) in a suitable solvent like ethyl acetate or acetonitrile.

-

Reaction: Heat the mixture to reflux and maintain for 24-48 hours. The progress can be monitored by TLC or ¹H NMR of aliquots.

-

Isolation: After the reaction is complete, cool the mixture to room temperature. The product may precipitate or crystallize. If not, reduce the solvent volume under reduced pressure.

-

Purification: Wash the crude product with a non-polar solvent (e.g., diethyl ether or ethyl acetate) several times to remove unreacted starting materials. The rationale here is that the ionic product is insoluble in these solvents while the neutral reactants are soluble.

-

Drying: Dry the purified white solid under high vacuum at an elevated temperature (e.g., 60-80 °C) for at least 24 hours to remove residual solvent and moisture. Water content should be verified by Karl Fischer titration.[21]

Protocol 4.2: Thermal Analysis by DSC and TGA

-

Rationale: DSC is used to determine phase transitions (melting, glass transition), while TGA measures thermal stability.[10][12][14]

-

Sample Preparation: Accurately weigh 3-5 mg of the dried [B4MPy]Cl into an aluminum DSC pan or a ceramic TGA pan.

-

DSC Analysis:

-

Place the sealed pan in the DSC cell.

-

Perform a heat-cool-heat cycle. For example: heat from 25 °C to 180 °C, cool to -50 °C, and reheat to 180 °C.

-

Use a heating/cooling rate of 10 °C/min under a nitrogen atmosphere (flow rate ~50 mL/min).

-

The melting point (Tₘ) is determined from the peak of the endotherm on the second heating scan.

-

-

TGA Analysis:

-

Place the pan in the TGA furnace.

-

Heat the sample from room temperature to ~600 °C at a rate of 10 °C/min under a nitrogen atmosphere.

-

The decomposition temperature (Tₔ) is often reported as the onset temperature of mass loss.

-

Protocol 4.3: Electrochemical Window (ESW) by Cyclic Voltammetry (CV)

-

Rationale: CV is a potentiodynamic technique used to probe the electrochemical stability of an electrolyte.[20]

-

Electrolyte Preparation: Prepare a solution of [B4MPy]Cl in a suitable, dry solvent (e.g., acetonitrile) or use the neat, molten salt if its melting point and viscosity allow.

-

Cell Assembly: Assemble a three-electrode cell inside a glovebox under an inert atmosphere. Use a glassy carbon working electrode, a platinum wire counter electrode, and a silver/silver ion (Ag/Ag⁺) or other suitable reference electrode.

-

Measurement:

-

Polish the working electrode to a mirror finish before the experiment.

-

Scan the potential from the open-circuit potential first in the anodic direction until the oxidation current is observed, and then in the cathodic direction until the reduction current is observed.

-

The ESW is the potential difference between the onset of the anodic (oxidation) and cathodic (reduction) currents.

-

Safety and Handling

As with any laboratory chemical, proper handling of [B4MPy]Cl is essential. The available safety data indicates it poses specific hazards.

| Hazard Information | Details | Reference |

| GHS Pictogram | GHS07 (Exclamation Mark) | [4] |

| Signal Word | Warning | [3][4] |

| Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | [3][4] |

| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [3] |

| Storage | Store under an inert atmosphere at room temperature. | [4][6] |

Handling Recommendations: Always use appropriate personal protective equipment (PPE), including safety glasses with side-shields, chemical-resistant gloves, and a lab coat.[3] Operations should be carried out in a well-ventilated area or a chemical fume hood.[6]

Conclusion

This compound is a solid pyridinium ionic liquid with a high melting point and good thermal stability. Its properties make it a subject of interest for applications requiring a stable, polar, and ionic medium. The methodologies detailed in this guide provide a robust framework for its synthesis, purification, and comprehensive characterization. A thorough understanding of its physicochemical properties, from thermal behavior to electrochemical stability, is the critical first step for any researcher aiming to unlock its potential in novel applications.

References

- 1. chemimpex.com [chemimpex.com]

- 2. escales | Virtual tour generated by Panotour [ub.edu]

- 3. iolitec.de [iolitec.de]

- 4. This compound | 112400-86-9 [sigmaaldrich.com]

- 5. scbt.com [scbt.com]

- 6. chembk.com [chembk.com]

- 7. This compound | CymitQuimica [cymitquimica.com]

- 8. tandfonline.com [tandfonline.com]

- 9. N-BUTYL-4-METHYLPYRIDINIUM CHLORIDE CAS#: 112400-86-9 [m.chemicalbook.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. hitachi-hightech.com [hitachi-hightech.com]

- 12. Thermal and Electrochemical Properties of Ionic Liquids Bearing Allyl Group with Sulfonate-Based Anions—Application Potential in Epoxy Resin Curing Process - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Thermal Stability of Ionic Liquids: Current Status and Prospects for Future Development [mdpi.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. ajer.org [ajer.org]

- 16. novapublishers.com [novapublishers.com]

- 17. researchgate.net [researchgate.net]

- 18. Revisiting Ionic Liquid Structure-Property Relationship: A Critical Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 19. ias.ac.in [ias.ac.in]

- 20. researchgate.net [researchgate.net]

- 21. pubs.acs.org [pubs.acs.org]

1-Butyl-4-methylpyridinium chloride CAS number 112400-86-9

An In-depth Technical Guide to 1-Butyl-4-methylpyridinium chloride (CAS: 112400-86-9)

Introduction: Beyond the CAS Number

This compound, [B4MPY]Cl, is a pyridinium-based ionic liquid (IL) that has garnered significant interest for its unique physicochemical properties. Unlike traditional volatile organic solvents, [B4MPY]Cl exhibits low volatility, high thermal stability, and the ability to dissolve a wide array of organic and inorganic compounds.[1] These characteristics position it as a versatile tool in various scientific domains, from organic synthesis and electrochemistry to materials science and even applications with biological relevance.[1][2][3]

This guide moves beyond a simple recitation of data. As a senior application scientist, my objective is to provide a narrative grounded in practical expertise, explaining not just what to do but why specific choices are made in its synthesis and application. We will explore the causality behind its function, ensuring that the protocols described are robust and self-validating.

Core Physicochemical Properties

The utility of [B4MPY]Cl is fundamentally derived from its physical and chemical characteristics. A summary of these properties, compiled from authoritative sources, is presented below for rapid reference. The variance in melting point highlights the importance of purity, as even minor impurities can influence the crystalline structure and thermal behavior of ionic liquids.

| Property | Value | Source(s) |

| CAS Number | 112400-86-9 | [1][4][5] |

| Molecular Formula | C₁₀H₁₆ClN | [1][4][5] |

| Molecular Weight | 185.69 g/mol | [1][5][6] |

| Appearance | White to light yellow solid; powder or crystals | [1][6] |

| Melting Point | 155-162 °C | [1][6][7][8] |

| Purity | ≥97% to ≥99% (technique-dependent, e.g., HPLC) | [1][4][6] |

| Solubility | Soluble in water | [7] |

| Synonyms | N-Butyl-4-methylpyridinium chloride, 1-Butyl-4-picolinium chloride, 4MBPCl | [4][5][6] |

Synthesis and Purification: A Validated Protocol

The synthesis of [B4MPY]Cl is typically achieved via a quaternization reaction, a cornerstone of amine chemistry. The protocol described here is a robust, field-proven method adapted from established procedures, designed for high purity and yield.[9][10] The self-validating nature of this protocol lies in the clear phase separation of the product and the subsequent purification steps that ensure removal of unreacted starting materials.

Experimental Protocol: Synthesis of [B4MPY]Cl

-

Reactant Preparation: In a three-necked round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-methylpyridine (4-picoline) in ethyl acetate. A 1:1 molar ratio of the pyridine to the alkylating agent is standard.

-

Expert Insight: Ethyl acetate is a judicious choice of solvent. It effectively dissolves the starting materials but not the resulting ionic liquid product, which is significantly more polar. This differential solubility is the key to a simplified workup, as the product will precipitate or form a separate liquid phase upon formation.[9]

-

-

Alkylation Reaction: To the stirred solution, slowly add an equimolar amount of 1-chlorobutane.

-

Reaction Execution: Heat the reaction mixture to 70-80 °C and maintain stirring for an extended period, typically 24-72 hours, to drive the reaction to completion.[9] The progress can be monitored by observing the formation of a second, denser layer or a crystalline precipitate, which is the crude [B4MPY]Cl product.

-

Product Isolation: After cooling the mixture to room temperature, the product phase (liquid or solid) is separated from the ethyl acetate supernatant. A separatory funnel is ideal if the product is a liquid; decantation or filtration can be used for a solid.

-

Expert Insight: This phase separation is the primary purification step. The ethyl acetate layer will contain unreacted 4-methylpyridine, 1-chlorobutane, and non-polar impurities.

-

-

Purification and Validation:

-

Wash the isolated product layer three times with fresh ethyl acetate to thoroughly remove residual starting materials.[9]

-

Dry the washed product under high vacuum to remove any remaining volatile solvent. The resulting product may be a viscous liquid or a solid.[9]

-

For obtaining a high-purity crystalline solid, recrystallization from a suitable solvent system (e.g., acetonitrile/ethyl acetate) may be performed.

-

Final purity should be confirmed using analytical techniques such as ¹H NMR spectroscopy to verify the chemical structure and HPLC to quantify purity.[11]

-

Synthesis Workflow Visualization

References

- 1. chemimpex.com [chemimpex.com]

- 2. escales | Virtual tour generated by Panotour [ub.edu]

- 3. This compound | 112400-86-9 | FB60727 [biosynth.com]

- 4. This compound | CymitQuimica [cymitquimica.com]

- 5. scbt.com [scbt.com]

- 6. This compound, ≥97% 112400-86-9 - Manufacturers & Suppliers in India with worldwide shipping. [ottokemi.com]

- 7. chembk.com [chembk.com]

- 8. This compound, >98% | IoLiTec [iolitec.de]

- 9. tandfonline.com [tandfonline.com]

- 10. US4115390A - Method for the preparation of 1-alkyl pyridinium chlorides - Google Patents [patents.google.com]

- 11. researchgate.net [researchgate.net]

molecular structure of 1-Butyl-4-methylpyridinium chloride

An In-depth Technical Guide to the Molecular Structure of 1-Butyl-4-methylpyridinium Chloride

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, an ionic liquid of significant interest to researchers, scientists, and professionals in drug development. The document delves into its molecular architecture, methods of structural elucidation, and the direct implications of its structure on its properties and applications.

Introduction: Beyond a Simple Salt

This compound, also known as 1-butyl-4-picolinium chloride, is a quaternary ammonium salt with the chemical formula C₁₀H₁₆ClN.[1][2] It belongs to the class of compounds known as ionic liquids (ILs), which are salts with melting points below 100°C.[3] Unlike traditional volatile organic solvents, its negligible vapor pressure, high thermal stability, and tunable properties make it a "green" and versatile alternative in various chemical processes.[4] For professionals in pharmaceutical and materials science, understanding the precise molecular structure of this compound is paramount, as it dictates its efficacy as a solvent, catalyst, electrolyte, and its potential in advanced applications like drug delivery systems.[4][5][6]

Molecular Architecture and Physicochemical Profile

The compound consists of a 1-butyl-4-methylpyridinium cation and a chloride anion. The cation features a pyridine ring where the nitrogen atom is quaternized by a butyl group. A methyl group is substituted at the 4-position of the aromatic ring.

Key Identifiers and Properties:

| Property | Value | Source(s) |

| CAS Number | 112400-86-9 | [1][2] |

| Molecular Formula | C₁₀H₁₆ClN | [1][2][7] |

| Molecular Weight | 185.69 g/mol | [1][2] |

| Synonyms | N-Butyl-4-methylpyridinium chloride, 1-Butyl-4-picolinium chloride | [1][2] |

| Appearance | White to off-white crystalline solid/powder | [6][8] |

| Melting Point | 158-160 °C | [8] |

| Solubility | Soluble in water | [8] |

| SMILES | CCCC[N+]1=CC=C(C=C1)C.[Cl-] | [9][10] |

| InChI Key | YTSDTJNDMGOTFN-UHFFFAOYSA-M | [2] |

The structure combines a charged, aromatic pyridinium head with flexible, nonpolar alkyl chains (butyl and methyl groups). This amphiphilic nature is fundamental to its ability to dissolve a wide range of organic and inorganic substances, a critical feature for its use as a reaction solvent in pharmaceutical synthesis.[4]

Synthesis: The Quaternization Pathway

The most common and direct method for synthesizing this compound is through the Menshutkin reaction, a classic Sₙ2 nucleophilic substitution. This involves the reaction of 4-methylpyridine (also known as γ-picoline) with an n-butyl halide, typically 1-chlorobutane or 1-bromobutane.[3]

The nitrogen atom of the pyridine ring acts as the nucleophile, attacking the electrophilic carbon of the butyl halide, leading to the formation of the quaternary pyridinium salt.

Experimental Protocol: Synthesis of this compound

-

Rationale: This protocol utilizes a direct quaternization reaction. Using ethyl acetate as a solvent is advantageous as the starting materials are soluble, while the resulting ionic liquid product is often immiscible, allowing for straightforward separation.[3]

-

Reagent Preparation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 4-methylpyridine (1.0 eq) and 1-chlorobutane (1.0-1.1 eq).

-

Solvent Addition: Add ethyl acetate as the solvent. The volume should be sufficient to dissolve the reactants upon heating.

-

Reaction: Heat the mixture to reflux and maintain for several hours (e.g., 6-24 hours), monitoring the reaction progress by TLC or NMR.[11]

-

Product Isolation: Upon cooling, the ionic liquid product will often separate as a denser layer or crystallize out of the solution.[3]

-

Purification: Decant the ethyl acetate solvent. Wash the product layer or crystals multiple times with fresh ethyl acetate or diethyl ether to remove any unreacted starting materials.

-

Drying: Dry the purified product under high vacuum to remove residual solvent, yielding the final white crystalline solid.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Definitive Structural Elucidation

Confirming the requires a multi-technique analytical approach. Each method provides complementary information, leading to an unambiguous structural assignment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the cornerstone technique for elucidating the structure of organic molecules in solution.

-

¹H NMR: Provides information on the number of different types of protons and their connectivity. For the 1-butyl-4-methylpyridinium cation, one would expect distinct signals for the aromatic protons on the pyridinium ring, as well as signals for the methyl and butyl chain protons, with characteristic chemical shifts and splitting patterns (e.g., a triplet for the terminal methyl of the butyl group).

-

¹³C NMR: Reveals the number of chemically non-equivalent carbon atoms. Signals for the aromatic carbons of the pyridinium ring, the aliphatic carbons of the butyl chain, and the methyl group carbon would be observed.

Protocol for NMR Sample Preparation:

-

Weigh approximately 5-10 mg of the dried this compound sample.

-

Dissolve the sample in ~0.6-0.7 mL of a suitable deuterated solvent (e.g., Deuterium Oxide, D₂O, or DMSO-d₆) in a clean NMR tube.

-

Vortex the tube until the sample is fully dissolved.

-

Place the NMR tube in the spectrometer and acquire ¹H and ¹³C NMR spectra.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the mass-to-charge ratio (m/z) of the ionic components.

-

Rationale: Electrospray Ionization (ESI) is the ideal technique for ionic liquids as it gently transfers the pre-existing ions from the solution phase to the gas phase for analysis.

-

Expected Result: In positive-ion mode ESI-MS, the analysis will show a prominent peak corresponding to the 1-butyl-4-methylpyridinium cation [C₁₀H₁₆N]⁺. The expected monoisotopic mass of this cation is approximately 150.128 Da.[9] The chloride anion is not typically observed in positive-ion mode.

X-ray Crystallography

Single-crystal X-ray diffraction (SCXRD) provides the most definitive, high-resolution 3D structural information in the solid state.

-

Insights Gained: This technique determines the precise spatial arrangement of atoms, providing exact bond lengths, bond angles, and information about how the cations and anions pack together in the crystal lattice.[3] This crystal packing information, including hydrogen bonding and van der Waals interactions, is crucial for understanding macroscopic properties like melting point.[3]

Analytical Workflow for Structural Confirmation

Caption: A multi-technique workflow for structural confirmation.

Applications in Research and Drug Development

The specific directly enables its diverse applications.

-

"Green" Solvent in Pharmaceutical Synthesis: Its ability to dissolve a wide range of reactants and its thermal stability make it an excellent medium for organic reactions, often leading to improved reaction rates and yields.[4][5]

-

Electrolytes for Energy Storage: The ionic nature of the compound allows it to function as an effective electrolyte in batteries and supercapacitors.[4][5]

-

Extraction Processes: It can be used in liquid-liquid extraction, for example, in separating valuable compounds or removing impurities.[5]

-

Biocompatible Materials and Drug Delivery: Its properties are being explored for developing materials suitable for medical applications, potentially in drug delivery systems where controlled release and biocompatibility are essential.[5]

-

Phase Transfer Catalysis: The compound can facilitate reactions between reactants in different phases (e.g., an aqueous phase and an organic phase), which is a common challenge in the synthesis of complex pharmaceutical molecules.[4]

Safety and Handling

As a chemical reagent, proper handling of this compound is essential.

Key Safety Information:

| Hazard Category | GHS Pictogram | Hazard Statements | Precautionary Statements |

| Skin Irritation | GHS07 (Exclamation Mark) | H315: Causes skin irritation | P280: Wear protective gloves/protective clothing.[12] |

| Eye Irritation | GHS07 (Exclamation Mark) | H319: Causes serious eye irritation | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[13] |

| Respiratory Irritation | GHS07 (Exclamation Mark) | H335: May cause respiratory irritation | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[13] |

-

Handling: Use in a well-ventilated area, preferably in a fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[8][12]

-

Storage: Store in a tightly sealed container in a dry, cool place under an inert atmosphere.[14]

-

Disposal: Dispose of in accordance with local, state, and federal regulations. Contact a licensed professional waste disposal service.[13]

Conclusion

This compound is more than a simple chemical; its molecular structure is a carefully tuned architecture that yields a unique and highly useful set of properties. The combination of a pyridinium core with specific alkyl substituents creates a versatile ionic liquid with significant applications, from enhancing chemical synthesis to enabling new energy storage technologies. For the research and drug development professional, a thorough understanding of this structure, confirmed through rigorous analytical techniques, is the key to unlocking its full potential.

References

- 1. scbt.com [scbt.com]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. tandfonline.com [tandfonline.com]

- 4. chemimpex.com [chemimpex.com]

- 5. escales | Virtual tour generated by Panotour [ub.edu]

- 6. nbinno.com [nbinno.com]

- 7. This compound | C10H16ClN | CID 11074101 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. chembk.com [chembk.com]

- 9. PubChemLite - this compound (C10H16N) [pubchemlite.lcsb.uni.lu]

- 10. This compound|lookchem [lookchem.com]

- 11. US4115390A - Method for the preparation of 1-alkyl pyridinium chlorides - Google Patents [patents.google.com]

- 12. chemicalbook.com [chemicalbook.com]

- 13. iolitec.de [iolitec.de]

- 14. This compound | 112400-86-9 [sigmaaldrich.com]

thermal stability and decomposition of 1-Butyl-4-methylpyridinium chloride

An In-Depth Technical Guide: Thermal Stability and Decomposition of 1-Butyl-4-methylpyridinium Chloride

Abstract

This compound ([B4MPy]Cl) is a pyridinium-based ionic liquid (IL) with a growing profile in diverse applications, including as a solvent in organic synthesis, an electrolyte in electrochemical devices, and as a corrosion inhibitor.[1][2] Its efficacy and safety in these roles, particularly under thermal stress, are directly governed by its thermal stability and decomposition behavior. This guide provides a comprehensive technical overview of the thermal properties of [B4MPy]Cl. We will delve into its physicochemical characteristics, present standardized protocols for thermal analysis, explore the primary decomposition mechanisms, and discuss critical factors that influence its stability. The insights herein are designed to equip researchers with the foundational knowledge required for the effective and safe implementation of this versatile ionic liquid.

Physicochemical Properties of this compound

A fundamental understanding of the physical and chemical properties of [B4MPy]Cl is essential before assessing its thermal behavior. These properties dictate its handling, storage, and suitability for various applications.

Table 1: Key Physicochemical Properties of [B4MPy]Cl

| Property | Value | Source(s) |

| CAS Number | 112400-86-9 | [3][4][5] |

| Molecular Formula | C₁₀H₁₆ClN | [1][5][6] |

| Molecular Weight | 185.69 g/mol | [1][3][5] |

| Appearance | White to light yellow or light brown solid/powder | [1][6] |

| Melting Point (Tₘ) | 155 - 162 °C | [1][3] |

| Water Solubility | Soluble | [3][6] |

| Storage Conditions | Inert atmosphere, Room Temperature, Protect from Light | [1][3][6] |

Thermal Stability Analysis: TGA and DSC

The thermal stability of an ionic liquid is not a single point but a profile of its behavior over a temperature range. The two primary techniques for evaluating this are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).[2]

-

Thermogravimetric Analysis (TGA): Measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is the gold standard for determining decomposition temperatures.

-

Differential Scanning Calorimetry (DSC): Measures the heat flow into or out of a sample as it is heated or cooled. It is used to identify phase transitions such as melting (fusion), crystallization, and glass transitions.[7]

For [B4MPy]Cl, the chloride anion plays a decisive role. Halide anions are known to be more strongly coordinating and nucleophilic compared to larger, more charge-delocalized anions like bis(trifluoromethylsulfonyl)imide ([NTf₂]⁻) or hexafluorophosphate ([PF₆]⁻).[8] This generally leads to lower thermal stability for halide-based ILs.[8][9] While dynamic TGA scans provide a rapid assessment of the onset decomposition temperature (Tₒₙₛₑₜ), it is crucial to recognize that slow degradation can occur at significantly lower temperatures during prolonged isothermal heating.[10][11]

Experimental Protocols for Thermal Characterization

To ensure reproducibility and accuracy, standardized protocols are essential. The following methodologies describe the standard operating procedures for TGA and DSC analysis of ionic liquids like [B4MPy]Cl.

General Workflow for Thermal Analysis

The logical flow for a comprehensive thermal analysis involves sample preparation followed by parallel or sequential analysis using TGA and DSC to obtain a complete picture of both mass loss and phase transitions.

Caption: General workflow for the thermal analysis of ionic liquids.

Protocol for Thermogravimetric Analysis (TGA)

-

Objective: To determine the onset temperature of decomposition and the thermal degradation profile.

-

Instrumentation: A calibrated thermogravimetric analyzer.[12]

-

Sample Preparation: Place 5-10 mg of the pre-dried [B4MPy]Cl sample into an inert crucible (e.g., alumina or platinum).[12]

-

Atmosphere: Use an inert gas, such as nitrogen or argon, at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.[13]

-

Heating Program: Heat the sample from ambient temperature (~25 °C) to a temperature sufficient for complete decomposition (e.g., 600 °C) at a linear heating rate of 10 °C/min.[12]

-

Data Analysis: Determine the onset decomposition temperature (Tₒₙₛₑₜ) from the intersection of the baseline tangent and the tangent of the decomposition step on the mass vs. temperature curve. The peak of the derivative curve (DTG) indicates the temperature of the maximum decomposition rate (Tₚₑₐₖ).

Protocol for Differential Scanning Calorimetry (DSC)

-

Objective: To determine the melting point and other phase transition temperatures.

-

Instrumentation: A calibrated differential scanning calorimeter.[7]

-

Sample Preparation: Hermetically seal 5-10 mg of the pre-dried [B4MPy]Cl sample in an aluminum pan. Use an empty, sealed aluminum pan as a reference.[7][14]

-

Atmosphere: Maintain an inert nitrogen atmosphere with a purge gas flow rate of ~50 mL/min.

-

Heating/Cooling Program:

-

Equilibrate the sample at a starting temperature (e.g., 25 °C).

-

Heat the sample to a temperature above its expected melting point (e.g., 180 °C) at a controlled rate (e.g., 10 °C/min).

-

Cool the sample back to the starting temperature at the same rate.

-

Perform a second heating cycle under the same conditions to ensure a consistent thermal history.

-

-

Data Analysis: The melting point (Tₘ) is determined from the peak maximum of the endothermic event during the second heating cycle.[14]

Proposed Decomposition Mechanisms

The thermal decomposition of N-alkylpyridinium halides is primarily believed to occur via nucleophilic attack by the halide anion on the alkyl groups attached to the nitrogen atom. The two most probable pathways are the reverse Menshutkin reaction and an elimination reaction.

Reverse Menshutkin Reaction (Sₙ2 Dealkylation)

This is widely considered the main thermal decomposition mechanism for quaternary ammonium salts.[8] The chloride anion acts as a nucleophile, attacking one of the electrophilic carbon atoms of the alkyl groups bonded to the pyridinium nitrogen.

-

Pathway A (Attack on Butyl Group): The chloride anion attacks the α-carbon of the n-butyl group, leading to the formation of 4-methylpyridine and 1-chlorobutane.

-

Pathway B (Attack on Methyl Group): The chloride anion attacks the methyl group of the 4-methyl substituent on the pyridine ring. This is considered less likely as it would disrupt the aromaticity and is sterically less favored. A more plausible, though still secondary, attack could be on the methyl group if it were directly on the nitrogen, but here it is on the ring.

-

Pathway C (Attack on Pyridinium Methyl Group): In the case of a related compound like 1-butyl-3-methylpyridinium, attack on the methyl group attached to the ring is possible. For [B4MPy]Cl, the primary dealkylation involves the butyl chain.

Studies on similar imidazolium chlorides have identified the corresponding chloroalkanes and neutral imidazole species as major volatile products, supporting this Sₙ2 mechanism.[11][15]

Elimination Reaction (E2-type)

In this pathway, the chloride anion functions as a base, abstracting a proton from the β-carbon of the n-butyl group. This concerted reaction results in the formation of 4-methylpyridine, but-1-ene, and hydrogen chloride. This mechanism is often proposed for pyrrolidinium-based ILs but remains a plausible secondary pathway for pyridinium salts.[12]

Caption: Proposed thermal decomposition pathways for [B4MPy]Cl.

Factors Influencing Thermal Stability

The measured decomposition temperature is not an immutable property and can be significantly affected by several factors.

-

Anion Nucleophilicity: As discussed, the high nucleophilicity of the chloride anion is the primary determinant of [B4MPy]Cl's thermal stability, making it less stable than analogues with anions like [BF₄]⁻ or [NTf₂]⁻.[8]

-

Purity: The presence of impurities can drastically lower thermal stability.

-

Halide Impurities: For ILs synthesized via metathesis, residual halide impurities are a known cause of reduced thermal stability.[16][17] While [B4MPy]Cl is a halide salt itself, this principle underscores the importance of removing synthetic byproducts.

-

Water: Ionic liquids are often hygroscopic. Absorbed water can affect viscosity and may participate in hydrolysis reactions at elevated temperatures.[9][18] Thorough drying of the IL prior to high-temperature use or analysis is critical.

-

-

Experimental Conditions:

-

Heating Rate: Higher heating rates in TGA typically result in higher apparent decomposition temperatures because the sample has less time to decompose at any given temperature.[19]

-

Atmosphere: The presence of oxygen can lead to oxidative decomposition pathways, often at lower temperatures than pyrolytic decomposition under an inert atmosphere.[19]

-

Conclusion and Best Practices

This compound is a moderately stable ionic liquid whose thermal behavior is dominated by the nucleophilic character of its chloride anion. Its decomposition likely proceeds via a reverse Menshutkin reaction, yielding neutral, volatile products. For professionals utilizing this IL, the following best practices are recommended:

-

Define Operational Limits: Do not assume the short-term Tₒₙₛₑₜ is the maximum long-term operating temperature. Conduct isothermal TGA studies at desired process temperatures to assess long-term stability.

-

Ensure Purity: Use high-purity grade [B4MPy]Cl (≥99%) to avoid premature degradation caused by impurities.[1]

-

Control Atmosphere: For high-temperature applications, use an inert atmosphere (e.g., N₂, Ar) to prevent oxidative decomposition.

-

Proper Storage: Store the compound in a tightly sealed container under an inert atmosphere, protected from moisture and light, to maintain its integrity.[1][6]

By adhering to these principles, researchers can confidently leverage the beneficial properties of [B4MPy]Cl while mitigating the risks associated with thermal degradation.

References

- 1. chemimpex.com [chemimpex.com]

- 2. longdom.org [longdom.org]

- 3. This compound|lookchem [lookchem.com]

- 4. This compound | CymitQuimica [cymitquimica.com]

- 5. scbt.com [scbt.com]

- 6. chembk.com [chembk.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Thermal and Electrochemical Properties of Ionic Liquids Bearing Allyl Group with Sulfonate-Based Anions—Application Potential in Epoxy Resin Curing Process - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

- 14. Synthesis, Characterization and Application of 1-Butyl-3 Methylimidazolium Chloride as Green Material for Extractive Desulfurization of Liquid Fuel - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. solvomet.eu [solvomet.eu]

- 17. kuleuven.limo.libis.be [kuleuven.limo.libis.be]

- 18. pubs.acs.org [pubs.acs.org]

- 19. mdpi.com [mdpi.com]

An In-Depth Technical Guide to the Safe Handling of 1-Butyl-4-methylpyridinium chloride

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety protocols and handling procedures for 1-Butyl-4-methylpyridinium chloride. As a versatile ionic liquid used in applications ranging from an electrolyte in energy storage to a solvent in chemical synthesis, a thorough understanding of its hazard profile is critical for ensuring laboratory safety and experimental integrity.[1] This document moves beyond a standard Safety Data Sheet (SDS) to provide causal explanations for handling protocols, empowering researchers to make informed safety decisions.

Section 1: Chemical and Physical Profile

This compound, a quaternary ammonium salt, exists as a solid at room temperature.[2] Its key identifiers and properties are summarized below. Acknowledging these physical characteristics is the first step in a robust risk assessment. For instance, its solid form necessitates protocols to control airborne dust.[3]

| Property | Data | Source(s) |

| Chemical Name | This compound | [2] |

| Synonyms | N-Butyl-4-methylpyridinium chloride, 1-Butyl-4-picolinium chloride, 4MBPCl | [4][5] |

| CAS Number | 112400-86-9 | [2][4] |

| Molecular Formula | C10H16ClN | [4][6] |

| Molecular Weight | 185.7 g/mol | |

| Appearance | White to light yellow or light orange solid, powder, or crystal | [1][2][4] |

| Melting Point | 158-160 °C | [4] |

| Solubility | Soluble in water | [4] |

| Stability | Stable under normal laboratory conditions | [2][7] |

| Storage Temperature | Room temperature, under an inert atmosphere | [4] |

Section 2: Hazard Identification and GHS Classification

According to the Globally Harmonized System (GHS), this compound is classified as an irritant.[2] The primary hazards are associated with direct contact and inhalation of its dust or aerosols.[2][6] It is crucial to recognize that the toxicological properties of this compound have not been fully investigated, which necessitates a cautious approach to handling.[2][8]

| GHS Classification | Hazard Code | Description | Source(s) |

| Signal Word | Warning | [2][6] | |

| Pictogram | GHS07 (Exclamation Mark) | ||

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation. | [2][9] |

| Serious Eye Damage/Irritation | Category 2 | H319: Causes serious eye irritation. | [2] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation. | [2][9] |

These classifications imply that exposure can lead to reversible inflammatory damage to the skin, eyes, and respiratory tract. The causality is direct chemical irritation from the compound interacting with epithelial tissues.

Section 3: Core Principles of Safe Handling

A multi-layered approach, starting with the most effective controls, is essential for mitigating the risks associated with this compound.

Engineering Controls: The First Line of Defense

The primary objective of engineering controls is to contain the chemical at its source, preventing it from entering the laboratory environment.

-

Ventilation: All handling of this compound solid should occur in a well-ventilated area.[3][6] For procedures that may generate dust, such as weighing or transferring, a certified chemical fume hood or a local exhaust ventilation system is mandatory.[7][8]

-

Safety Equipment: A safety shower and an eyewash station must be readily accessible in the immediate vicinity of the handling area.[7]

Personal Protective Equipment (PPE): The Last Line of Defense

PPE is not a substitute for robust engineering controls but is essential for protecting personnel from direct exposure. The choice of PPE must be based on a thorough risk assessment of the specific procedure being performed.

-

Eye and Face Protection: Use NIOSH (US) or EN 166 (EU) approved, tightly fitting safety goggles with side shields to protect against dust particles and splashes.[2][3][6]

-

Skin Protection:

-

Gloves: Handle the chemical with impervious gloves that have been inspected for integrity prior to use.[2][6] Adhere to the glove manufacturer's specifications for chemical resistance and breakthrough time. Use proper glove removal technique (without touching the glove's outer surface) to prevent skin contact.[2]

-

Lab Coat/Clothing: A standard lab coat is sufficient for low-quantity work. For larger quantities or tasks with a higher risk of spillage, impervious clothing or an apron is recommended.[2][6]

-

-

Respiratory Protection:

-

Standard Use: If engineering controls (i.e., a fume hood) are used properly, respiratory protection is typically not required.

-

Emergency or High-Exposure Scenarios: In situations where dust generation is unavoidable and ventilation is inadequate, a respirator is necessary. For nuisance exposures, a P95 (US) or P1 (EU) particle respirator can be used.[2] For higher-level protection or spill cleanup, use OV/AG/P99 (US) or ABEK-P2 (EU) respirator cartridges.[2] All respirator use must be part of a formal respiratory protection program compliant with OSHA 29 CFR 1910.134.[3]

-

Section 4: Standard Operating Protocols

Adherence to established protocols is key to ensuring consistent and safe laboratory operations.

General Handling and Storage Protocol

-

Preparation: Cordon off the work area. Ensure a chemical fume hood is certified and functioning correctly. Confirm the location of the nearest eyewash station and safety shower.

-

PPE Donning: Put on all required PPE, including safety goggles, a lab coat, and appropriate gloves.

-

Handling: Conduct all manipulations of the solid compound within the fume hood to minimize dust generation and inhalation.[3][8] Use non-sparking tools for transfers.[6]

-

Storage: Keep the container tightly closed when not in use.[3][6][7] Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and strong bases.[2][3][8] The compound should be stored under an inert atmosphere to protect it from moisture.[4][7]

-

Cleanup: Decontaminate the work surface upon completion of the task. Wash hands and any exposed skin thoroughly with soap and water after handling.[6]

Diagram: Risk Assessment & Handling Workflow

References

- 1. chemimpex.com [chemimpex.com]

- 2. iolitec.de [iolitec.de]

- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 4. chembk.com [chembk.com]

- 5. This compound | CymitQuimica [cymitquimica.com]

- 6. chemicalbook.com [chemicalbook.com]

- 7. tcichemicals.com [tcichemicals.com]

- 8. fishersci.com [fishersci.com]

- 9. fishersci.co.uk [fishersci.co.uk]

An In-Depth Technical Guide on the Toxicity and Environmental Impact of 1-Butyl-4-methylpyridinium Chloride

A Comprehensive Resource for Researchers, Scientists, and Drug Development Professionals

Foreword

The burgeoning field of ionic liquids (ILs) presents a paradigm shift in solvent chemistry, offering tunable physicochemical properties that promise greener and more efficient chemical processes. Among these, 1-Butyl-4-methylpyridinium chloride, a representative of the pyridinium-based ILs, has garnered significant interest for its potential applications in organic synthesis, electrochemistry, and as a phase transfer catalyst. However, a comprehensive understanding of its toxicological profile and environmental fate is paramount to ensure its responsible development and application. This technical guide synthesizes the current scientific knowledge on the toxicity and environmental impact of this compound, providing a critical resource for researchers and professionals navigating the complexities of this promising yet challenging class of compounds.

Physicochemical Properties and Molecular Structure

This compound ([B4MPy]Cl) is a quaternary ammonium salt with the chemical formula C₁₀H₁₆ClN.[1][2] Its molecular structure consists of a pyridinium cation, where the nitrogen atom is substituted with a butyl group and a methyl group is attached at the 4-position of the pyridine ring. The chloride anion balances the positive charge of the cation.

| Property | Value | Reference |

| CAS Number | 112400-86-9 | [2] |

| Molecular Formula | C₁₀H₁₆ClN | [1] |

| Molecular Weight | 185.69 g/mol | [1] |

| Appearance | White to light yellow solid | [3] |

| Solubility | Soluble in water | [3] |

The solubility in water is a critical factor influencing its environmental mobility and bioavailability.[4]

Figure 1: Molecular Structure of this compound.

Toxicological Profile

The toxicity of ionic liquids is a complex issue, influenced by the nature of both the cation and the anion, as well as the length of the alkyl chain on the cation. For pyridinium-based ILs, a general trend of increasing toxicity with increasing alkyl chain length has been observed.[5]

Human Health Hazard Assessment

According to Safety Data Sheets (SDS), this compound is classified as a substance that causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[3] Standard precautionary measures, such as wearing protective gloves, eye protection, and ensuring adequate ventilation, are recommended when handling this compound.[3]

Ecotoxicological Effects

The potential for environmental harm is a significant consideration for any chemical intended for large-scale use. Ecotoxicity studies on this compound and structurally similar compounds provide insights into its potential impact on aquatic ecosystems.

2.2.1. Aquatic Toxicity

-

Algae: A study on the toxicity of various ionic liquids towards the green algae Chlorella vulgaris and Oocystis submarina included this compound. The results indicated that its EC50 values (the concentration causing a 50% effect on the population) were intermediate between those of 1-ethyl-3-methylimidazolium chloride (EMIM Cl) and 1-butyl-3-methylimidazolium chloride (BMIM Cl).[6] While the precise EC50 values for [B4MPy]Cl were not explicitly stated, the study highlights its potential to inhibit algal growth. For a structurally similar compound, 1-butyl-3-methylpyridinium dicyanamide, high toxicity was observed for the aquatic plant Lemna minor.[4]

-

Fish: Similar to the data for Daphnia magna, specific LC50 values for this compound in fish are not prominently reported. General trends for ionic liquids suggest that pyridinium-based ILs are among the more toxic classes.[5]

Table 1: Summary of Ecotoxicity Data (Qualitative)

| Organism | Endpoint | Result | Reference |

| Green Algae (Chlorella vulgaris, Oocystis submarina) | Growth Inhibition (EC50) | Moderate toxicity, between that of EMIM Cl and BMIM Cl. | [6] |

| Aquatic Plant (Lemna minor) | High Toxicity (for a similar pyridinium IL) | High toxicity observed for 1-butyl-3-methylpyridinium dicyanamide. | [4] |

| Aquatic Invertebrate (Daphnia magna) | Immobilisation (LC50) | Data not available; toxicity expected based on structure. | |

| Fish | Acute Toxicity (LC50) | Data not available; toxicity expected based on structure. |

Environmental Fate and Impact

The environmental fate of a chemical, including its persistence, mobility, and potential for bioaccumulation, determines its long-term environmental impact.

Biodegradability

The biodegradability of this compound is a critical factor in its environmental risk assessment. Studies on structurally similar pyridinium-based ionic liquids provide important insights.

One study investigating the biodegradability of 1-butyl-3-methylpyridinium bromide using the OECD 301D (Closed Bottle Test) concluded that it was not readily biodegradable .[1] Another study on 1-butyl-3-methylpyridinium dicyanamide also found it to be not biodegradable.[4] However, a different study on 1-butyl-3-methylpyridinium bromide found that while it could be fully mineralized , it did not meet the criteria to be classified as "readily biodegradable".[7] This distinction is crucial:

-

Readily biodegradable: A substance that undergoes rapid and ultimate biodegradation under aerobic conditions, passing a stringent screening test (e.g., >60% biodegradation within a 10-day window in a 28-day test).

-

Inherently biodegradable: A substance that shows evidence of biodegradation in any test of biodegradability.

-

Fully mineralized: The complete conversion of an organic substance to inorganic end-products such as carbon dioxide, water, and mineral salts.

The consensus from the available literature suggests that while this compound may eventually be broken down by microorganisms, this process is likely to be slow, and it would not be classified as readily biodegradable. This implies a potential for persistence in the environment.

Environmental Persistence and Mobility

The persistence of a chemical in the environment is its ability to resist degradation. The limited biodegradability of this compound suggests a degree of environmental persistence.[4]

Its mobility in soil, which is its tendency to move through the soil profile and potentially contaminate groundwater, is governed by its adsorption to soil particles. The soil adsorption coefficient (Koc) is a key parameter for assessing this. While specific Koc values for this compound are not available in the reviewed literature, its high water solubility suggests a potential for high mobility in soil.[3][8] Ionic liquids, being salts, can interact with soil components through various mechanisms, including ion exchange, which can influence their mobility.

Experimental Protocols

To ensure the generation of reliable and comparable data, standardized testing methodologies are crucial. The Organisation for Economic Co-operation and Development (OECD) provides a set of internationally recognized guidelines for the testing of chemicals.

Aquatic Toxicity Testing

Figure 2: Generalized workflow for aquatic toxicity testing.

-

OECD 201: Freshwater Alga and Cyanobacteria, Growth Inhibition Test: This test determines the effect of a substance on the growth of freshwater microalgae.[9]

-

Test Organism: Typically Pseudokirchneriella subcapitata or other recommended species.

-

Procedure: Exponentially growing algae are exposed to a range of concentrations of the test substance in a nutrient-rich medium for 72 hours under continuous illumination.

-

Endpoint: The inhibition of growth is measured by assessing the algal biomass (e.g., cell counts, fluorescence) and is used to calculate the EC50.

-

-

OECD 202: Daphnia sp. Acute Immobilisation Test: This test assesses the acute toxicity to daphnids.[10]

-

Test Organism: Daphnia magna, less than 24 hours old.

-

Procedure: Daphnids are exposed to a series of concentrations of the test substance for 48 hours.

-

Endpoint: Immobilisation (the inability to swim) is recorded at 24 and 48 hours, and the EC50 is calculated.

-

-

OECD 203: Fish, Acute Toxicity Test: This guideline describes a method to determine the acute lethal toxicity of a substance to fish.[11]

-

Test Organism: Recommended species include Zebrafish (Danio rerio) or Rainbow Trout (Oncorhynchus mykiss).

-

Procedure: Fish are exposed to a range of concentrations of the test substance in a semi-static or flow-through system for 96 hours.

-

Endpoint: Mortality is recorded at 24, 48, 72, and 96 hours, and the LC50 is determined.

-

Biodegradability Testing

Figure 3: Workflow for the OECD 301D Closed Bottle Test.

-

OECD 301D: Ready Biodegradability - Closed Bottle Test: This is a screening test for ready biodegradability in an aerobic aqueous medium.

-

Principle: A solution of the test substance in a mineral medium is inoculated with a small number of microorganisms and kept in a completely filled, closed bottle in the dark at a constant temperature.

-

Procedure: The degradation is followed by the analysis of dissolved oxygen over a 28-day period.

-

Endpoint: The percentage of biodegradation is calculated by expressing the measured biological oxygen demand (BOD) as a percentage of the theoretical oxygen demand (ThOD). A result of ≥ 60% ThOD within a 10-day window of the 28-day period indicates ready biodegradability.

-

Soil Adsorption/Desorption Testing

-

OECD 106: Adsorption - Desorption Using a Batch Equilibrium Method: This guideline is used to determine the adsorption and desorption potential of a chemical in soil.[10]

-

Principle: The test substance is added to a soil-water suspension, and the distribution of the substance between the soil and aqueous phase is measured after reaching equilibrium.

-

Procedure: A series of vessels containing a known mass of soil and a solution of the test substance at various concentrations are agitated for a defined period. The phases are then separated by centrifugation, and the concentration of the test substance in the aqueous phase is determined.

-

Endpoint: The adsorption coefficient (Kd) and the organic carbon-normalized adsorption coefficient (Koc) are calculated. These values are crucial for predicting the mobility of the substance in soil.

-

Conclusion and Future Perspectives

This compound presents a complex toxicological and environmental profile. While its utility as an ionic liquid is promising, its potential for skin, eye, and respiratory irritation necessitates careful handling. The available ecotoxicity data, though limited for this specific compound, suggests a moderate to high level of toxicity to aquatic organisms, a characteristic often observed in pyridinium-based ionic liquids with alkyl chains of this length.

Furthermore, the evidence points towards limited biodegradability, suggesting that this compound is likely to be persistent in the environment. Its high water solubility, coupled with potentially low soil adsorption, raises concerns about its mobility and the potential for groundwater contamination.

To enable a more comprehensive risk assessment and to support the "benign-by-design" principle for future ionic liquids, further research is critically needed in the following areas:

-

Quantitative Ecotoxicity Data: Generation of robust LC50 and EC50 data for this compound on a range of standard aquatic test organisms (Daphnia magna, fish, and various algal species) is essential.

-

Chronic Toxicity Studies: Assessment of the long-term effects of low-level exposure on aquatic life is necessary to understand the full ecological impact.

-

Soil Mobility Studies: Determination of the soil adsorption coefficient (Koc) across a variety of soil types will provide a clearer picture of its environmental mobility.

-

Biodegradation Pathway Elucidation: Identifying the metabolites formed during its slow degradation is crucial, as these may have their own toxicological properties.

-

Development of QSAR Models: Further refinement of Quantitative Structure-Activity Relationship (QSAR) models for pyridinium-based ionic liquids will aid in predicting the toxicity of new, related compounds and guide the design of more environmentally benign alternatives.

By addressing these knowledge gaps, the scientific community can ensure that the development and application of this compound and other promising ionic liquids proceed in a manner that is both technologically innovative and environmentally responsible.

References

- 1. umweltbundesamt.de [umweltbundesamt.de]

- 2. When can ionic liquids be considered readily biodegradable? Biodegradation pathways of pyridinium, pyrrolidinium and ammonium-based ionic liquids - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Towards greener and sustainable ionic liquids using naturally occurring and nature-inspired pyridinium structures - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. anrcatalog.ucanr.edu [anrcatalog.ucanr.edu]

- 8. downloads.regulations.gov [downloads.regulations.gov]

- 9. oecd.org [oecd.org]

- 10. Registration Dossier - ECHA [echa.europa.eu]

- 11. npic.orst.edu [npic.orst.edu]

Methodological & Application

Application Note: 1-Butyl-4-methylpyridinium Chloride as a High-Performance Electrolyte for Electrochemical Double-Layer Capacitors

Abstract

This document provides a comprehensive guide for researchers and electrochemical scientists on the application of 1-Butyl-4-methylpyridinium chloride ([B4MPy]Cl) as an electrolyte in electrochemical double-layer capacitors (EDLCs), commonly known as supercapacitors. This guide details the synthesis and purification of [B4MPy]Cl, its critical physicochemical properties, and step-by-step protocols for electrode preparation, symmetric coin cell assembly, and electrochemical characterization. By elucidating the causal relationships behind experimental procedures, this note serves as a practical resource for leveraging the unique properties of pyridinium-based ionic liquids to advance energy storage technologies.

Introduction: The Role of Ionic Liquids in Advanced Energy Storage

Electrochemical double-layer capacitors have emerged as a important technology for high-power energy storage, bridging the gap between traditional dielectric capacitors and batteries. The performance of an EDLC is intrinsically linked to the properties of its electrolyte.[1] While aqueous and organic electrolytes have been widely used, they present limitations in terms of electrochemical stability and safety.

Ionic liquids (ILs), salts that are liquid below 100 °C, offer a compelling alternative due to their negligible vapor pressure, wide liquidus range, high thermal stability, and wide electrochemical windows.[2] The 1-Butyl-4-methylpyridinium ([B4MPy]⁺) cation, in particular, is of interest due to its electrochemical stability.[3] When paired with the chloride anion (Cl⁻), it forms an ionic liquid that can be employed as an electrolyte in supercapacitors.[1][2] This application note will focus on the practical aspects of utilizing [B4MPy]Cl in combination with activated carbon electrodes, a common material choice for EDLCs due to its high surface area and cost-effectiveness.[4][5]

Physicochemical Properties of this compound

The performance of an ionic liquid as an electrolyte is dictated by its physical and chemical properties. While comprehensive data for this compound is somewhat limited in the literature, the table below summarizes its known properties. For key electrochemical parameters such as ionic conductivity and viscosity, which are highly dependent on the anion, data for the more extensively studied 1-Butyl-4-methylpyridinium tetrafluoroborate ([B4MPy][BF₄]) is provided for comparison. This highlights the significant influence of the anion on electrolyte performance.

| Property | This compound ([B4MPy]Cl) | 1-Butyl-4-methylpyridinium tetrafluoroborate ([B4MPy][BF₄]) |

| CAS Number | 112400-86-9[6][7] | 403313-90-8 |

| Molecular Formula | C₁₀H₁₆ClN[6] | C₁₀H₁₆BF₄N |

| Molecular Weight | 185.69 g/mol [6] | 221.04 g/mol |

| Appearance | White to light yellow solid/crystals[2] | - |

| Melting Point | 158-162 °C[8][9][10] | - |

| Density | 1.118 g/cm³[10] | - |

| Ionic Conductivity | Data not readily available | ~1.5 mS/cm (in acetonitrile, 3:1 IL:AN by weight) |

| Viscosity | Data not readily available | High, often reduced with a co-solvent like acetonitrile[11] |

| Electrochemical Window | Expected to be limited by Cl⁻ oxidation | Up to 2.2 V in a symmetric supercapacitor with graphene electrodes[11][12] |

Synthesis and Purification of [B4MPy]Cl

A reliable synthesis and purification protocol is crucial for obtaining high-purity [B4MPy]Cl suitable for electrochemical applications, as impurities can significantly impact performance.

Synthesis Protocol

This protocol is adapted from established methods for the synthesis of 1-alkyl pyridinium chlorides.

Materials:

-

4-methylpyridine (4-picoline)

-

1-chlorobutane

-

Ethyl acetate

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 4-methylpyridine in ethyl acetate.

-

Slowly add a stoichiometric equivalent of 1-chlorobutane to the solution.

-

Heat the reaction mixture to reflux (approximately 70-80 °C) and maintain stirring for 24-48 hours.[13]

-

During the reaction, the [B4MPy]Cl product will form as a separate, denser liquid phase.

-

After the reaction is complete, cool the mixture to room temperature and separate the product layer.

-

Wash the product layer three times with fresh ethyl acetate to remove any unreacted starting materials.[13]

-

Dry the product under high vacuum to remove residual solvent. The final product should be a white to off-white solid.

Purification for Electrochemical Use

For electrochemical applications, it is imperative to minimize water and other impurities.

Procedure:

-

Dry the synthesized [B4MPy]Cl under high vacuum (<1 mbar) at 80-100 °C for at least 24 hours.

-

The water content should be verified using Karl Fischer titration and should ideally be below 20 ppm.

-

Store the purified ionic liquid in an inert atmosphere, such as an argon-filled glovebox, to prevent water absorption.

Experimental Protocols for Supercapacitor Fabrication and Testing

This section provides detailed, step-by-step protocols for the fabrication of activated carbon electrodes, the assembly of a symmetric coin cell supercapacitor, and its subsequent electrochemical characterization.

Activated Carbon Electrode Preparation

Materials:

-

Activated Carbon (AC)

-

Carbon black (conductive additive)

-

Polyvinylidene fluoride (PVDF) binder

-

N-Methyl-2-pyrrolidone (NMP) solvent

-

Aluminum foil (current collector)

Protocol:

-

Prepare a slurry by mixing activated carbon, carbon black, and PVDF in a weight ratio of 85:10:5 in a small amount of NMP.

-

Stir the mixture overnight to ensure homogeneity.

-

Coat the slurry onto a piece of aluminum foil using a doctor blade to a desired thickness.

-

Dry the coated foil in a vacuum oven at 120 °C for 12 hours to remove the NMP solvent.

-

Punch out circular electrodes of a specific diameter (e.g., 15 mm) from the dried sheet.

-

Measure the mass of the active material on each electrode.

Symmetric Coin Cell Assembly (CR2032)

Materials:

-

Two activated carbon electrodes

-

[B4MPy]Cl electrolyte (can be mixed with a co-solvent like acetonitrile)

-

Porous separator (e.g., Celgard)

-

CR2032 coin cell components (case, spacer, spring, gasket)

-

Crimping tool

Protocol (to be performed in an argon-filled glovebox):

-

Place the negative case of the coin cell on a non-conductive surface.

-

Place one activated carbon electrode in the center of the case.

-

Add a few drops of the [B4MPy]Cl electrolyte to wet the electrode surface.

-

Place the separator on top of the wetted electrode.

-

Add another drop of electrolyte to the separator.

-

Place the second activated carbon electrode on top of the separator.

-

Add a final drop of electrolyte.

-

Place the spacer disk and then the spring on top of the electrode stack.

-

Carefully place the gasket and the positive cap on top.

-

Crimp the coin cell using a crimping machine to ensure a proper seal.

Electrochemical Characterization

The assembled coin cell can be tested using a potentiostat/galvanostat.

4.3.1. Cyclic Voltammetry (CV)

-

Purpose: To determine the capacitive behavior and the electrochemical stability window of the electrolyte.

-

Protocol:

-

Set the potential window (e.g., 0 to 2.5 V).

-

Apply a scan rate (e.g., 10, 20, 50, 100 mV/s).

-

Record the current response as a function of the applied potential.

-

-

Expected Result: A nearly rectangular CV curve indicates ideal capacitive behavior. The area within the curve is proportional to the capacitance.

4.3.2. Galvanostatic Charge-Discharge (GCD)

-

Purpose: To determine the specific capacitance, energy density, and power density.

-

Protocol:

-

Set the potential window (e.g., 0 to 2.5 V).

-

Apply a constant current density (e.g., 0.5, 1, 2, 5 A/g).

-

Record the voltage profile over time during charging and discharging.

-

-

Expected Result: A triangular-shaped charge-discharge curve is characteristic of an EDLC. The specific capacitance can be calculated from the discharge time.

4.3.3. Electrochemical Impedance Spectroscopy (EIS)

-

Purpose: To investigate the internal resistance and ion diffusion kinetics.

-

Protocol:

-

Apply a small AC voltage perturbation (e.g., 5-10 mV) over a wide frequency range (e.g., 100 kHz to 10 mHz).

-

Record the impedance response.

-

-

Expected Result: A Nyquist plot is generated. At high frequencies, the x-intercept represents the equivalent series resistance (ESR). At low frequencies, a near-vertical line indicates good capacitive behavior.[14]

Expected Performance and Data Interpretation

When using [B4MPy]Cl as an electrolyte with activated carbon electrodes, the following performance characteristics can be anticipated:

-

Operating Voltage: The electrochemical stability window will be a key performance metric. For pyridinium-based ILs, this is often wider than aqueous electrolytes.[15] However, the chloride anion is susceptible to oxidation, which may limit the anodic potential.

-

Specific Capacitance: The specific capacitance will depend on the surface area of the activated carbon and the effective formation of the electrochemical double layer by the [B4MPy]⁺ and Cl⁻ ions at the electrode-electrolyte interface.

-

Rate Capability: The viscosity of neat [B4MPy]Cl may be high, potentially limiting high-rate performance. The use of a low-viscosity co-solvent like acetonitrile is a common strategy to enhance ionic conductivity and improve power density.[11]

-

Cyclability: Pyridinium-based ionic liquids are generally stable, and good cycling stability is expected.

Conclusion

This compound presents a viable option as an electrolyte for electrochemical double-layer capacitors, offering the inherent safety and stability advantages of ionic liquids. Successful implementation requires careful synthesis and purification to minimize impurities, particularly water. The protocols outlined in this application note provide a robust framework for the fabrication and characterization of symmetric supercapacitors using this electrolyte. While the high viscosity of the neat ionic liquid may necessitate the use of co-solvents for high-power applications, the tunable nature of ionic liquids provides a promising avenue for the development of next-generation energy storage devices. Further research into the specific physicochemical properties of [B4MPy]Cl and its performance in various electrode materials will continue to advance its utility in this field.

References

- 1. escales | Virtual tour generated by Panotour [ub.edu]

- 2. chemimpex.com [chemimpex.com]

- 3. X‐ray Photoelectron Spectroscopy of Pyridinium‐Based Ionic Liquids: Comparison to Imidazolium‐ and Pyrrolidinium‐Based Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Activated Carbon Electrodes for Supercapacitors from Purple Corncob (Zea maysL.) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. scbt.com [scbt.com]

- 7. This compound | CymitQuimica [cymitquimica.com]

- 8. This compound | 112400-86-9 | FB60727 [biosynth.com]

- 9. This compound, ≥97% 112400-86-9 - Manufacturers & Suppliers in India with worldwide shipping. [ottokemi.com]

- 10. This compound, >98% | IoLiTec [iolitec.de]

- 11. ias.ac.in [ias.ac.in]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

- 15. electrochem.org [electrochem.org]

1-Butyl-4-methylpyridinium chloride as a solvent for organic synthesis

An Application Guide: 1-Butyl-4-methylpyridinium Chloride as a Versatile and Recyclable Solvent for Modern Organic Synthesis

Foreword: The Imperative for Greener Solvents in Synthesis